2-Methyl-1-nonene-3-yne
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Overview
Description
2-Methyl-1-nonene-3-yne is an organic compound with the molecular formula C₁₀H₁₆. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its IUPAC name, 1-Nonen-3-yne, 2-methyl- .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-nonene-3-yne can be synthesized through the reaction of 1-nonyne with methylmagnesium bromide in an appropriate organic solvent under an inert atmosphere, such as nitrogen gas. The reaction mixture is then neutralized with water or acidic conditions, followed by purification to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, scaled up for industrial applications. The use of inert atmospheres and controlled reaction conditions are crucial to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-nonene-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenation reactions using halogens like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-1-nonene-3-yne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Used in the development of pharmaceuticals, including anticancer and antiviral drugs.
Industry: Utilized in the production of pesticides, herbicides, antioxidants, and other organic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-1-nonene-3-yne involves its interaction with molecular targets through its triple bond. The compound can undergo addition reactions, where the triple bond reacts with other molecules, leading to the formation of new products. The specific pathways and molecular targets depend on the type of reaction and the reagents involved .
Comparison with Similar Compounds
Similar Compounds
1-Nonene: An alkene with a similar carbon chain length but lacks the triple bond.
2-Methyl-1-nonene: An alkene with a similar structure but with a double bond instead of a triple bond.
1-Nonyn-3-ol: An alkyne with a hydroxyl group attached to the carbon chain.
Uniqueness
2-Methyl-1-nonene-3-yne is unique due to the presence of both a methyl group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and various applications .
Properties
CAS No. |
70058-00-3 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2-methylnon-1-en-3-yne |
InChI |
InChI=1S/C10H16/c1-4-5-6-7-8-9-10(2)3/h2,4-7H2,1,3H3 |
InChI Key |
GSFPEKGMYODGNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(=C)C |
Origin of Product |
United States |
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